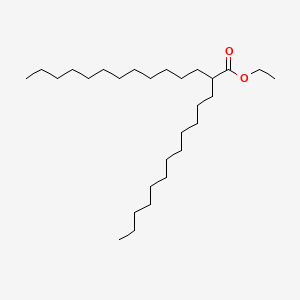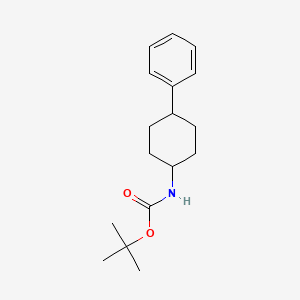
Methyl Palmitate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl Palmitate-d3 is a deuterated form of methyl palmitate, a fatty acid ester derived from palmitic acid and methanol. The chemical formula for this compound is C17H31D3O2, where three hydrogen atoms are replaced by deuterium. This compound is commonly used as an internal standard in mass spectrometry due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl Palmitate-d3 can be synthesized through the esterification of palmitic acid with deuterated methanol (CD3OD) in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
C15H31COOH+CD3OD→C15H31COOCD3+H2O
Industrial Production Methods
Industrial production of this compound involves the same esterification process but on a larger scale. The process includes the purification of the product through distillation and crystallization to achieve high purity levels suitable for analytical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl Palmitate-d3 undergoes several types of chemical reactions, including:
Hydrodeoxygenation: Converts the ester into hydrocarbons using hydrogen and a catalyst.
Transesterification: Reacts with another alcohol to form a different ester.
Oxidation: Forms carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrodeoxygenation: Typically uses nickel or palladium catalysts under high pressure and temperature.
Transesterification: Requires an alcohol (e.g., methanol) and a base catalyst such as sodium methoxide.
Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrodeoxygenation: Produces alkanes such as hexadecane.
Transesterification: Yields different esters depending on the alcohol used.
Oxidation: Results in carboxylic acids like palmitic acid.
Applications De Recherche Scientifique
Methyl Palmitate-d3 is widely used in various scientific research fields:
Chemistry: Serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of fatty acid methyl esters.
Biology: Used in studies involving lipid metabolism and fatty acid profiling.
Mécanisme D'action
Methyl Palmitate-d3 exerts its effects through several mechanisms:
Anti-inflammatory: Inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines.
Anti-fibrotic: Prevents the activation of transforming growth factor-beta (TGF-β), a key regulator of fibrosis.
Vasodilation: Modulates nicotinic receptors and relaxes arterioles, improving blood flow.
Comparaison Avec Des Composés Similaires
Methyl Palmitate-d3 can be compared with other fatty acid methyl esters such as:
Methyl Stearate: Similar structure but derived from stearic acid.
Methyl Oleate: Contains a double bond, making it unsaturated.
Methyl Linoleate: Has two double bonds, making it polyunsaturated.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications, such as improved accuracy and precision in mass spectrometry.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool in various fields, from analytical chemistry to medical research.
Propriétés
Numéro CAS |
60443-57-4 |
|---|---|
Formule moléculaire |
C17H34O2 |
Poids moléculaire |
273.475 |
Nom IUPAC |
trideuteriomethyl hexadecanoate |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2D3 |
Clé InChI |
FLIACVVOZYBSBS-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC |
Synonymes |
Hexadecanoic Acid Methyl Ester-d3; Palmitic Acid Methyl Ester-d3; Edenor ME-C 16-80MY-d3; Emery 2216-d3; Metholene 2216-d3; Methyl Hexadecanoate-d3; Methyl n-Hexadecanoate-d3; Methyl Palmitate-d3; NSC 4197-d3; Pastell M 16-d3; Uniphat A60-d3; n-Hexad |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate](/img/structure/B592159.png)




